![molecular formula C24H20N4O5 B14117966 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117966.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound that features a combination of benzodioxole, pyridopyrimidine, and acetamide functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyridopyrimidine core: This involves the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.
Coupling reactions: The final step would involve coupling the benzodioxole and pyridopyrimidine intermediates with an acetamide linker using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the pyridopyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or polymers.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Diagnostics: Use in imaging or diagnostic assays due to its unique chemical properties.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Cosmetics: Inclusion in formulations for its potential bioactive properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Interact with receptors: Modulate receptor activity by binding to receptor sites.
Disrupt pathways: Interfere with cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylphenyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
The unique combination of functional groups in “N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide” may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-4-6-16(7-5-15)12-28-23(30)22-18(3-2-10-25-22)27(24(28)31)13-21(29)26-17-8-9-19-20(11-17)33-14-32-19/h2-11H,12-14H2,1H3,(H,26,29) |
InChI Key |
HLTXTQCQPVAUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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